3-(Quinolin-5-yl)propanoic acid
Description
Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences
The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in chemical and biological sciences. kolabshop.com It is often described as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a multitude of pharmacologically active compounds. bldpharm.comambeed.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. kolabshop.com
This structural backbone is integral to a wide array of therapeutic agents with demonstrated efficacy in treating numerous diseases. bldpharm.comambeed.com The pharmacological activities associated with quinoline derivatives are extensive, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and antiparasitic properties. bldpharm.comambeed.com Its ability to form salts and participate in various substitution reactions makes it a chemically tractable and desirable core for drug design and development. kolabshop.com The established synthetic pathways for creating quinoline derivatives further enhance its status as a foundational element in the search for novel bioactive molecules. ambeed.com
Overview of Propanoic Acid Moiety in Organic and Medicinal Chemistry Research
The propanoic acid moiety, also known as propionic acid, is a short-chain saturated fatty acid that plays a significant role in both organic and medicinal chemistry. jmcs.org.mxacs.org As a carboxylic acid, it possesses key chemical properties, such as a moderate acidity (pKa of approximately 4.87), that make it a valuable functional group in molecular design. acs.org This acidity allows it to act as a proton donor, participate in esterification reactions, and form stable salts, which can enhance the solubility and bioavailability of a parent compound. acs.orgacs.org
In medicinal chemistry, the arylpropionic acid structure is famously represented by a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and ketoprofen. mdpi.com These drugs function by inhibiting cyclooxygenase (COX) enzymes, demonstrating the moiety's capacity to interact with biological targets. Beyond anti-inflammatory applications, propanoic acid derivatives have been investigated for a wide spectrum of biological activities, including antibacterial, anticancer, and anticonvulsant effects. mdpi.com The propanoic acid group is often incorporated into larger molecules to serve as a linker or a key interacting group with biological receptors.
Research Rationale and Scope for 3-(Quinolin-5-yl)propanoic acid
The specific compound, this compound, is identified by the CAS number 1541391-51-8. bldpharm.com Its structure logically combines the biologically significant quinoline scaffold with the versatile propanoic acid moiety. The rationale for investigating this particular molecule stems from the potential synergistic or novel properties that could arise from this specific combination and isomeric arrangement.
The research scope for this compound is predicated on the established activities of its constituent parts. The quinoline ring provides a platform known for its interactions with various biological targets, while the propanoic acid tail can influence solubility, cell permeability, and binding to enzyme active sites. acs.org Specifically, the linkage at the 5-position of the quinoline ring distinguishes it from other isomers (e.g., those linked at the 2, 3, or 4-positions) and could offer unique selectivity and potency profiles for targets like kinases or other enzymes.
While the compound is commercially available for research purposes, published studies detailing specific biological activities or extensive synthetic explorations for this exact isomer are limited in the public domain. kolabshop.combldpharm.com The primary research interest would lie in synthesizing and screening it for activities commonly associated with quinoline derivatives, such as anticancer or antimicrobial effects, to explore the unique contribution of the 5-yl linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1541391-51-8 | bldpharm.com |
| Molecular Formula | C₁₂H₁₁NO₂ | bldpharm.com |
| Molecular Weight | 201.22 g/mol | bldpharm.com |
| MDL Number | MFCD23074343 | bldpharm.com |
Contextualization within Heterocyclic Chemistry Research
The study of this compound falls squarely within the domain of heterocyclic chemistry, a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. kolabshop.com Quinoline itself is a fundamental nitrogen-containing fused bicyclic heterocycle, and a vast body of research is dedicated to the synthesis and functionalization of its derivatives. kolabshop.comjmcs.org.mx
The synthesis of a molecule like this compound would likely involve multi-step strategies common in heterocyclic chemistry. These could include classical quinoline synthesis methods, such as the Friedländer synthesis, to construct the core ring system, followed by reactions to introduce the propanoic acid side chain at the 5-position. Investigations into the chemical reactivity of this compound, such as further substitutions on the quinoline ring or derivatization of the carboxylic acid group, are also key areas of interest in this field. jmcs.org.mxacs.org Research on such molecules contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies for creating complex, functionalized heterocyclic systems. jmcs.org.mx
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-quinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
ZYPNJYVATBRGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCC(=O)O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies of 3 Quinolin 5 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 3-(Quinolin-5-yl)propanoic acid is characterized by signals corresponding to the protons of the propanoic acid chain and the quinoline (B57606) ring system. The aliphatic protons of the propanoic acid moiety typically appear as two triplets in the upfield region. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) is expected to resonate at a different chemical shift than the methylene group attached to the quinoline ring (β-CH₂).
The aromatic region of the spectrum is more complex due to the seven protons on the quinoline ring. Their specific chemical shifts and coupling patterns are dictated by their electronic environment and their position relative to the nitrogen atom and the propanoic acid substituent. Protons on the pyridine (B92270) ring of the quinoline system are generally found further downfield compared to those on the benzene (B151609) ring. For comparison, the protons of the parent quinoline molecule resonate in the range of 7.0-9.0 ppm. chemicalbook.comchemicalbook.com The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, though its visibility can depend on the solvent used. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~10.0 - 12.0 | Broad Singlet | 1H, -COOH |
| ~7.3 - 8.9 | Multiplet | 7H, Quinoline Ar-H |
| ~3.0 - 3.4 | Triplet | 2H, -CH₂-Ar |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound confirm its structure. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 170-180 ppm. docbrown.info The two methylene carbons of the propanoic acid chain will have signals in the aliphatic region, generally between 25-40 ppm. nih.gov
The nine carbon atoms of the quinoline ring will produce a series of signals in the aromatic region, approximately from 120 ppm to 150 ppm. researchgate.net The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the position of the alkyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175 | C=O (Carboxylic Acid) |
| ~121 - 150 | Quinoline Aromatic Carbons |
| ~30 - 35 | -CH₂-Ar |
Advanced NMR Techniques (e.g., 2D NMR, ¹¹⁹Sn NMR for Organometallic Derivatives)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the propanoic acid chain and the quinoline ring. HSQC and HMBC experiments correlate proton signals with their directly attached carbons and with carbons over two to three bonds, respectively, which is essential for assigning the specific positions of the complex aromatic signals.
The technique of ¹¹⁹Sn NMR spectroscopy is not relevant for the analysis of this compound itself. However, it would become a critical tool for the characterization of its organometallic derivatives involving tin. Should the carboxylic acid moiety be used to form an organotin carboxylate, ¹¹⁹Sn NMR would provide direct information about the coordination number and geometry at the tin center.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying the key functional groups within the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is a very broad band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info
A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is expected around 1700-1725 cm⁻¹. docbrown.info Other expected signals include C-H stretching vibrations for the aromatic quinoline protons (typically above 3000 cm⁻¹) and the aliphatic methylene protons (below 3000 cm⁻¹). Vibrations corresponding to the C=C and C=N bonds of the quinoline ring system would appear in the 1600-1450 cm⁻¹ fingerprint region. mdpi.com
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| > 3000 | C-H Stretch | Aromatic (Quinoline) |
| < 3000 | C-H Stretch | Aliphatic (-CH₂-) |
| 1725 - 1700 | C=O Stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic Ring (Quinoline) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of the compound and provides insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the molecular weight is 201.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value of approximately 201. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Commonly observed adduct ions in positive-ion mode include [M+H]⁺ (m/z 202) and [M+Na]⁺ (m/z 224). nih.govuni.lu The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire propanoic acid side chain. The quinoline ring itself is a stable aromatic system and is expected to be a prominent fragment in the spectrum.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
|---|---|---|
| ~201 | [M]⁺ | Molecular Ion |
| ~202 | [M+H]⁺ | Protonated Molecular Ion |
| ~156 | [M-COOH]⁺ | Loss of carboxyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the conjugated quinoline ring system. tanta.edu.eg This system is responsible for strong absorption in the ultraviolet region of the spectrum, typically between 200 and 400 nm.
The spectrum is expected to exhibit intense absorption bands corresponding to π→π* transitions within the aromatic system. shu.ac.uklibretexts.org The carboxylic acid group itself does not significantly contribute to absorption in this range. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the pH of the solution, as protonation or deprotonation of the quinoline nitrogen or the carboxylic acid can alter the electronic structure of the molecule. tanta.edu.eg
X-ray Crystallography for Solid-State Structural Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the current literature review, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound have been reported. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The lack of crystallographic data means that insights into the compound's solid-state packing, hydrogen bonding networks, and potential polymorphic forms remain to be elucidated.
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
Table 1: Crystallographic Data for this compound. As no X-ray crystallography studies have been published, the crystallographic parameters are currently unknown.
Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are employed to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformational properties of a molecule.
This compound is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality such as axial, planar, or helical chirality. The propanoic acid chain attached to the quinoline ring at the 5-position does not create a chiral center. Because the molecule is achiral, it does not exhibit optical activity. Therefore, chiroptical spectroscopy techniques are not applicable for the stereochemical characterization of this compound.
| Spectroscopic Technique | Applicability | Findings |
| Circular Dichroism (CD) | Not Applicable | The compound is achiral and therefore does not exhibit a CD spectrum. |
| Optical Rotatory Dispersion (ORD) | Not Applicable | The compound is achiral and therefore does not exhibit optical rotation. |
Table 2: Chiroptical Spectroscopy Data for this compound. The compound is achiral, rendering chiroptical measurements inapplicable.
Computational and Theoretical Investigations of 3 Quinolin 5 Yl Propanoic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. For 3-(Quinolin-5-yl)propanoic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics. Such studies are commonly performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to ensure accuracy.
A foundational step in computational chemistry is to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy.
Conformational analysis would explore the different spatial arrangements (conformers) of the propanoic acid side chain relative to the quinoline (B57606) ring. This is crucial as the molecule's conformation influences its physical properties and biological activity. The analysis would identify various stable conformers and the energy barriers between them. A detailed search did not locate any specific studies performing geometry optimization or conformational analysis for this compound.
Table 1: Hypothetical Data Table for Conformational Analysis This table is illustrative of data that would be generated from a conformational analysis and is not based on actual experimental or computational results.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-Cα-Cβ) | Dipole Moment (Debye) |
|---|---|---|---|
| A | 0.00 | 90° | 3.5 |
| B | 1.25 | -175° | 4.1 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. An MEP map of this compound would show negative potential (typically colored red) around electronegative atoms like the oxygen atoms of the carboxylic acid and the nitrogen of the quinoline ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. No specific MEP maps for this compound have been found in published literature.
Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the distribution of these orbitals, revealing which parts of the molecule are most involved in electronic transitions and chemical reactions. Specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in the reviewed literature.
Table 2: Representative Data from a HOMO-LUMO Analysis This table illustrates typical data obtained from a Frontier Molecular Orbital analysis. The values are not based on actual calculations for the specified compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to the molecule's stability. For this compound, an NBO analysis would elucidate the delocalization of electron density between the quinoline ring and the propanoic acid substituent, providing insight into the nature of the covalent bonds and lone pairs. No published NBO analysis for this specific molecule could be located.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility and interactions with their environment (e.g., a solvent). An MD simulation of this compound, typically in a solvent like water, would reveal the accessible conformational landscapes by tracking the atomic positions over nanoseconds. This would allow for the analysis of structural stability, hydrogen bonding patterns with the solvent, and the time-averaged behavior of the molecule, which is crucial for understanding how it might interact with biological targets. Specific MD simulation studies focused on the conformational landscape of this compound are not present in the available literature.
Quantum Chemical Studies on Reactivity and Reaction Mechanisms
Quantum chemical studies, often using DFT, are employed to investigate the reactivity of a molecule and the mechanisms of its reactions. This involves calculating various reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index, derived from HOMO and LUMO energies. These descriptors help in predicting the molecule's behavior in chemical reactions. Furthermore, these methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies, which explains why certain products are formed. For this compound, such studies could predict its acidity (pKa), sites of metabolism, or how it might undergo specific chemical transformations. However, no papers detailing quantum chemical studies on the reactivity or reaction mechanisms of this compound were identified.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are pivotal in predicting how quinoline derivatives, including systems related to this compound, interact with biological targets at a molecular level. These computational techniques, primarily molecular docking, simulate the binding of a ligand to the active site of a protein, providing insights into binding affinity and interaction patterns.
Molecular docking studies have been extensively used to explore the binding modes of quinoline derivatives with various protein targets. For instance, studies on quinolinone-based thiosemicarbazones identified potential interactions with Mycobacterium tuberculosis targets like DNA-gyrase, enoyl-acyl carrier protein reductase (InhA), and ATP-synthase. nih.gov In one such study, a novel quinoline-based thiosemicarbazide (B42300) derivative, QST4, was predicted to inhibit the InhA enzyme, with a calculated binding energy of -8.30 kcal/mol. nih.gov This was comparable to the cocrystallized inhibitor of the same enzyme, which had a binding energy of -10.78 kcal/mol. nih.gov The docking analysis revealed that the quinoline ring and a 3-chlorophenyl group participated in hydrophobic interactions, while the thiosemicarbazide moiety formed a hydrogen bond with Met199. nih.gov
Similarly, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (ABCB1) transporter, a protein associated with multidrug resistance in cancer, revealed significant binding affinities. nih.gov Compound 17 in this series showed the highest binding energy of -9.22 kcal/mol, indicating strong potential as a P-glycoprotein inhibitor. nih.gov The interactions were characterized by both hydrophobic contacts and hydrogen bonds within the protein's active site. nih.gov
In the context of anti-HIV research, synthesized quinoline derivatives were docked into the active site of HIV reverse transcriptase. A derivative containing a pyrimidine (B1678525) moiety (compound 4) exhibited the highest binding affinity with a docking score of -10.67. nih.gov Structure-activity relationship (SAR) studies based on these docking scores suggested that a phenyl ring with an electron-withdrawing bromo group and a free amino group on the pyrimidine ring enhanced binding affinity. nih.gov
Furthermore, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a (PDB ID: 2IGR) have been reported. The binding affinities for the studied compounds ranged from -5.3 to -6.1 kcal/mol, with the interactions involving key amino acid residues such as PHE A-15, ILE A-8, and LYS A-7. nih.gov Another study evaluated novel fluoroquinolones against various bacterial proteins, finding binding affinities (ΔG) as high as -8.562 kcal/mol against E. coli Gyrase B. uobaghdad.edu.iq
These in silico predictions of molecular interactions and binding affinities are crucial for the rational design of new, more potent quinoline-based therapeutic agents.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential computational tools for establishing a mathematical correlation between the chemical structure of compounds and their biological activity. dergipark.org.tr These models are widely applied to quinoline derivatives to predict their activity, guide the synthesis of new analogues, and understand the structural features crucial for their biological effects.
QSAR models have been successfully developed for various biological activities of quinoline derivatives, including anticancer, antimalarial, and antituberculosis activities. nih.govnih.govmdpi.com For example, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed for quinoline-based derivatives as potential antimalarial agents. nih.gov These models showed good statistical significance and predictive ability, helping to correlate structural features like steric, electrostatic, and hydrophobic interactions with antimalarial activity. nih.gov
In another study, 2D and 3D-QSAR models were developed for a large dataset of 349 quinoline derivatives with activity against Plasmodium falciparum. ucm.esmdpi.com The resulting models were robust and had high predictive capacity, with the CoMSIA and 2D-QSAR models outperforming the CoMFA model. ucm.esmdpi.com These models suggested that the presence of additional aromatic rings favors π-stacking interactions with biological targets. mdpi.com
For anticancer applications, a 3D-QSAR model was generated for 33 quinoline-based compounds with anti-gastric cancer activity. mdpi.com The CoMFA-based model showed high correlation coefficients, and the resulting contour maps provided insights into the structural modifications that could enhance anticancer properties. mdpi.com
Molecular Descriptors and Feature Selection
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov A wide array of descriptors are used for quinoline derivatives, categorized as electronic, hydrophobic, steric, and topological, among others.
Commonly used molecular descriptors in QSAR studies of quinoline systems include:
Electronic Descriptors : Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, ionization potential, electron affinity, and electronegativity. dergipark.org.trtrdizin.gov.trresearchgate.net
Hydrophobic Descriptors : Octanol-water partition coefficient (log P). dergipark.org.trtrdizin.gov.trresearchgate.net
Steric/Topological Descriptors : Molecular volume, molecular weight, molar refractivity, and van der Waals volume. nih.govdergipark.org.trtrdizin.gov.trresearchgate.net
Thermodynamic Descriptors : Entropy and heat capacity. dergipark.org.trtrdizin.gov.tr
The selection of the most relevant descriptors is a critical step in building a robust QSAR model. This process, known as feature selection, aims to reduce the dimensionality of the data and avoid overfitting. Various statistical methods are employed for this purpose. In a study on 5,8-quinolinequinone derivatives, the relationships between different molecular descriptors were investigated to find the most correlated parameters. dergipark.org.trtrdizin.gov.tr In QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, 199 2D and 3D descriptors were initially generated, from which a smaller set was selected for model building using machine learning methods. nih.gov
The table below provides a summary of molecular descriptors used in QSAR studies of quinoline derivatives.
| Descriptor Category | Examples | Reference |
| Electronic | Dipole moment, EHOMO, ELUMO, Ionization potential, Electron affinity, Electronegativity, Molecular hardness, Molecular softness | trdizin.gov.tr, dergipark.org.tr |
| Hydrophobic | Octanol-water partition coefficient (log P) | trdizin.gov.tr, dergipark.org.tr |
| Steric | Molecular volume, Molar refractivity | trdizin.gov.tr, dergipark.org.tr |
| Thermodynamic | Entropy, Heat capacity | trdizin.gov.tr, dergipark.org.tr |
| Topological | van der Waals volume, Electron density | nih.gov |
Predictive Modeling for Biological Endpoints (Excluding Clinical Outcomes)
Once relevant descriptors are selected, predictive models are built to correlate these descriptors with specific biological endpoints. Various statistical and machine learning methods are employed for this purpose.
For quinoline derivatives, QSAR models have been developed to predict a range of biological activities:
Anticancer Activity : QSAR models have been derived for the anti-proliferative activity of 5,8-quinolinequinone derivatives. trdizin.gov.trdergipark.org.tr In one study, QSAR models for inhibitor activities on cancer cell lines like MDA-MB-231, MCF-7, and Hep G2 showed high regression coefficients. researchgate.net Another study used machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), to model the inhibitory activity of quinoline derivatives against the ABCB1 transporter, which is involved in cancer multidrug resistance. nih.gov The GB-based model demonstrated the highest predictive quality. nih.gov
Antimalarial Activity : CoMFA, CoMSIA, and HQSAR models were developed for quinoline-based derivatives to predict their activity against Plasmodium falciparum. nih.gov The models exhibited good internal and external validation statistics, indicating their significant predictive ability. nih.gov
Antituberculosis Activity : A QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis resulted in a model with a high coefficient of determination (R² = 0.83). nih.gov The model, validated through various methods, suggested the importance of van der Waals volume, electron density, and electronegativity for anti-TB activity. nih.gov
Antifungal Activity : QSAR models have been used to investigate the antifungal properties of quinoline derivatives, such as 1H-pyrrolo[3,2-g]quinoline-4,9-diones. researchgate.net
Receptor Affinity : QSAR approaches have been applied to understand the affinity of quinolinecarboxylic acid derivatives for serotonin (B10506) 5-HT3 receptors. researchgate.net
The table below summarizes the statistical parameters of some predictive QSAR models for quinoline derivatives.
| Biological Endpoint | Model Type | Statistical Parameters | Reference |
| Antimalarial | CoMFA, CoMSIA | q² = 0.69 - 0.70, r² = 0.79 - 0.80, r²pred = 0.61 - 0.63 | nih.gov |
| Antimalarial | 2D/3D-QSAR | r²test CoMFA = 0.878, r²test CoMSIA = 0.876, r²test 2D-QSAR = 0.845 | ucm.es |
| Anti-gastric Cancer | 3D-QSAR (CoMFA) | RTrain² = 0.931, Qcv² = 0.625, RTest² = 0.875 | mdpi.com |
| Antituberculosis | QSAR | R² = 0.83, F = 47.96, s = 0.31 | nih.gov |
These predictive models are invaluable in the early stages of drug discovery, allowing for the virtual screening and prioritization of compounds for synthesis and further experimental testing, thereby accelerating the development of new therapeutic agents.
Structure Activity Relationship Sar Studies of 3 Quinolin 5 Yl Propanoic Acid Analogues
Impact of Substituent Modifications on the Quinoline (B57606) Ring
The quinoline ring is a fundamental scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the potency and selectivity of 3-(quinolin-5-yl)propanoic acid analogues. researchgate.net Research into various quinoline derivatives has demonstrated that the nature, position, and size of substituents on this bicyclic system can dramatically alter their pharmacological profiles. nih.gov
Furthermore, the position of the substituent is often as crucial as its chemical nature. For example, studies on other classes of quinoline-based therapeutic agents have shown that a substituent at the C6 or C7 position can have a significantly different impact on activity compared to a substituent at the C2 or C4 position. These differences arise from the specific topology of the receptor's binding site, where a group at one position might form a favorable hydrogen bond or hydrophobic interaction, while at another position it might introduce a steric clash.
While specific SAR data for a wide range of substituents directly on the this compound scaffold is not extensively detailed in the provided context, the general principles derived from broader quinoline chemistry underscore the importance of this part of the molecule. The strategic placement of electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, on the quinoline ring is a critical avenue for optimizing the biological activity of these analogues.
Influence of Propanoic Acid Moiety Modifications
The propanoic acid side chain of this compound is a crucial functional group that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to this moiety have been a key focus of SAR studies to enhance biological activity and target engagement.
The conversion of the carboxylic acid to other functional groups, such as esters and hydrazides, also represents a significant modification of the propanoic acid moiety. nih.gov These changes can impact the molecule's ability to cross cell membranes and its metabolic stability. For instance, an ester derivative may act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid.
Furthermore, the length and flexibility of the linker between the quinoline ring and the acidic function are important parameters. While the focus here is on propanoic acid, studies on other arylalkanoic acids have shown that altering the chain length to butanoic or pentanoic acid can affect the optimal positioning of the acidic group within the target's binding site. The rigidity of this linker can also be modulated, for example, by introducing double bonds or cyclic structures, which can pre-organize the molecule into a more favorable conformation for binding.
The following table summarizes the effects of various modifications to the propanoic acid moiety on the biological activity of related quinoline derivatives:
| Modification of Propanoic Acid Moiety | Resulting Functional Group | Impact on Biological Activity | Reference |
| Amidation | N-Alkyl/Aryl Propanamide | Altered polarity and hydrogen bonding; led to potent cytotoxicity and EGFR inhibition in specific analogues. | nih.gov |
| Esterification | Propanoate Ester | Can act as a prodrug, potentially improving bioavailability. | nih.gov |
| Hydrazide Formation | Propanohydrazide | Serves as a versatile intermediate for further derivatization. | nih.gov |
These findings highlight that the propanoic acid side chain is not merely a passive anchor but an active participant in the molecular interactions that drive biological activity.
Stereochemical Effects on Biological Activity and Target Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mdpi.com For chiral molecules like certain analogues of this compound, the different enantiomers or diastereomers can exhibit markedly different potencies, efficacies, and even different pharmacological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer of a ligand.
The importance of stereochemistry is well-documented in the broader class of quinoline derivatives and related structures. For instance, in a study of compounds structurally related to acivicin, which features a different heterocyclic core but shares the principle of a chiral center, only the isomers with a specific stereoconfiguration ((5S, αS)) displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to the specific recognition and uptake by amino acid transport systems in the parasite. mdpi.com
While a comprehensive stereochemical SAR study specifically for this compound is not detailed in the provided search results, the principles are universally applicable. If a chiral center is introduced into the propanoic acid side chain, for example at the alpha-position to the carboxylic acid, it is highly probable that the two enantiomers will have different biological activities. One enantiomer may fit perfectly into the binding site of a target protein, forming multiple high-energy interactions, while the other enantiomer may bind weakly or not at all due to steric hindrance or improper orientation of key functional groups.
Molecular modeling studies on related chiral compounds have shed light on the structural requirements for efficient target interaction. mdpi.com These studies can reveal how the precise spatial orientation of substituents affects binding to key amino acid residues, sometimes leading to irreversible covalent binding and enzyme inactivation in one isomer but not the other. mdpi.com
The following table illustrates the potential impact of stereochemistry on the biological properties of chiral this compound analogues, based on general principles:
| Stereochemical Aspect | Potential Impact on Biological Activity |
| Enantiomeric Purity | One enantiomer may be significantly more potent than the other or the racemate. |
| Diastereomeric Form | Different diastereomers can have distinct biological activities and metabolic profiles. |
| Conformational Restriction | Introduction of chiral centers can lock the molecule into a more bioactive conformation. |
Correlation between Electronic Properties and Biological Responses
The electronic properties of a molecule, which describe the distribution of electrons within its structure, are fundamental to its reactivity and its ability to interact with biological targets. In the context of this compound analogues, quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between these electronic properties and the observed biological responses.
While a specific QSAR study for this compound was not found in the provided search results, the principles of such analyses are well-established for related heterocyclic compounds. For example, a 3D-QSAR study on novel quinoxaline-2-oxyacetate hydrazide derivatives provided insights into how the electronic and steric fields of the molecules influence their antifungal activity. mdpi.com Such studies typically involve the calculation of various molecular descriptors, including those related to electronic properties like partial atomic charges, electrostatic potentials, and dipole moments.
The electronic nature of the quinoline ring and any substituents it carries can significantly affect the pKa of the propanoic acid moiety. This, in turn, influences the ionization state of the molecule at physiological pH, which is critical for its solubility, membrane permeability, and interaction with charged residues in a binding pocket. For instance, electron-withdrawing groups on the quinoline ring would be expected to increase the acidity of the propanoic acid, while electron-donating groups would decrease it.
The following table outlines key electronic properties and their potential influence on the biological responses of this compound analogues:
| Electronic Property | Potential Influence on Biological Response |
| Partial Atomic Charges | Determines the strength of electrostatic interactions with the target protein. |
| Electrostatic Potential | Guides the initial recognition and orientation of the ligand in the binding site. |
| pKa of Propanoic Acid | Affects the ionization state, solubility, and interaction with charged amino acids. |
| Dipole Moment | Influences the overall polarity and solubility of the molecule. |
| Lipophilicity (logP) | Impacts membrane permeability and distribution within the body. |
In essence, the electronic properties of this compound analogues are intrinsically linked to their biological activity, and QSAR studies provide a powerful tool for understanding and predicting these relationships.
Ligand-Target Interaction Analysis through Mutagenesis and Binding Assays
To fully comprehend the structure-activity relationship of this compound analogues, it is essential to elucidate their interactions with their biological targets at the molecular level. Techniques such as site-directed mutagenesis and various binding assays are invaluable for this purpose.
While specific mutagenesis and binding assay data for this compound are not detailed in the provided search results, studies on related quinoline derivatives acting on specific targets offer significant insights. For instance, in the development of novel phosphodiesterase 10A (PDE10A) inhibitors based on a quinoline scaffold, molecular docking simulations were used to predict the binding mode of the inhibitors within the enzyme's active site. nih.gov These computational models can identify key amino acid residues that are likely to be involved in binding.
Site-directed mutagenesis would then be employed to experimentally validate these predictions. This technique involves systematically replacing specific amino acids in the target protein with other residues (e.g., replacing a polar residue with a nonpolar one, or a small residue with a larger one). The effect of these mutations on the binding affinity and inhibitory activity of the this compound analogue is then measured. A significant loss of binding or activity upon mutation of a particular residue provides strong evidence for its direct involvement in the ligand-target interaction.
Binding assays are used to quantify the affinity of the ligand for its target. These assays can be performed in various formats, such as radioligand binding assays or fluorescence-based thermal shift assays. The data from these assays, typically expressed as an inhibition constant (Ki) or a dissociation constant (Kd), are crucial for SAR studies, as they provide a quantitative measure of how structural modifications to the ligand affect its binding potency.
The following table summarizes the key techniques used for ligand-target interaction analysis and the type of information they provide:
| Technique | Information Provided |
| Molecular Docking | Predicted binding mode and identification of potential interacting amino acid residues. |
| Site-Directed Mutagenesis | Experimental validation of the role of specific amino acid residues in ligand binding. |
| Radioligand Binding Assays | Quantitative measurement of binding affinity (Ki, Kd) to the target receptor or enzyme. |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction (enthalpy, entropy, and stoichiometry). |
| Surface Plasmon Resonance (SPR) | Real-time analysis of the kinetics of binding and dissociation (kon, koff). |
Through the combined application of these techniques, a detailed picture of the molecular interactions between this compound analogues and their biological targets can be constructed, providing a solid foundation for the rational design of more potent and selective compounds.
Advanced Methodologies and Future Research Directions
Chemoinformatic Tools for Library Design and Virtual Screening
Chemoinformatics is essential in modern drug discovery, providing the computational tools to manage and analyze vast amounts of chemical data, thereby accelerating the identification of promising lead compounds. researchgate.net For quinoline (B57606) derivatives like 3-(Quinolin-5-yl)propanoic acid, these tools are pivotal in designing focused virtual libraries and conducting large-scale virtual screening campaigns.
The process begins with the creation of a virtual library, which can be generated by applying algorithms to existing chemical scaffolds. lifechemicals.com The Bemis-Murcko scaffolding algorithm, for instance, deconstructs complex molecules into their basic ring systems, allowing researchers to build libraries of compounds with diverse and novel core structures. lifechemicals.com This approach enables the systematic exploration of the chemical space around the quinoline core. lifechemicals.com
Once a library is designed, virtual screening is employed to predict which compounds are most likely to exhibit a desired biological activity. nih.gov This process significantly reduces the time and cost associated with laboratory screening. nih.gov Structure-based virtual screening involves docking candidate molecules into the three-dimensional structure of a biological target, while ligand-based methods use information from known active molecules to find others with similar properties. ijprajournal.com For example, a virtual screening of a quinoline drug library was used to identify potential inhibitors for SARS-CoV-2 targets. nih.gov
Table 1: Key Chemoinformatic Tools and Their Applications
| Tool/Technique | Application in Quinoline Research | Key Features |
|---|---|---|
| RDKit | An open-source toolkit for molecule drawing, descriptor calculation, and general cheminformatics tasks. neovarsity.org | Versatile, widely used in Python-based workflows for data analysis and machine learning. neovarsity.org |
| Virtual Library Design | Generates large, focused sets of virtual quinoline analogues for screening. researchgate.net | Utilizes combinatorial chemistry principles and scaffolding algorithms (e.g., Bemis-Murcko). lifechemicals.com |
| Molecular Docking | Predicts the binding orientation and affinity of quinoline derivatives to a specific biological target. ijprajournal.com | A core component of structure-based drug design and virtual screening. ijprajournal.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity, guiding the design of new quinoline compounds. tandfonline.com | Useful when the 3D structure of the target is unknown but active ligands have been identified. tandfonline.com |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. nih.gov | Helps to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.gov |
High-Throughput Screening Methodologies for Biological Evaluation
Following in silico design and screening, High-Throughput Screening (HTS) provides the experimental framework to rapidly assess the biological activity of large numbers of compounds like this compound and its analogues. scienceopen.com HTS has become indispensable for identifying "hits" from compound libraries in drug discovery and enzyme engineering. scienceopen.com
Modern HTS methods are characterized by miniaturization, automation, and sensitive detection systems. scienceopen.com A notable advancement is the use of microdroplet-based reaction systems combined with mass spectrometry (MS). nih.gov This technique allows for the rapid synthesis and screening of compounds in minuscule volumes, drastically reducing reaction times from hours to milliseconds and increasing conversion rates without the need for catalysts. nih.govresearchgate.net While initially demonstrated for quinoxaline (B1680401) derivatives, this methodology is directly applicable to the biological evaluation of quinoline libraries. nih.gov
Another innovative approach involves cell-free gene expression systems integrated into microfluidic "on-chip" technologies. scienceopen.com This allows for the on-demand synthesis of target proteins and the immediate screening of compounds against them in a reconstituted environment, which is particularly useful for toxic or insoluble proteins. scienceopen.com
Table 2: Comparison of HTS Methodologies
| Methodology | Principle | Advantages for Quinoline Screening |
|---|---|---|
| Microplate-based Assays | Compounds are tested in 96-, 384-, or 1536-well plates using automated liquid handlers and readers. | Well-established, highly automated, suitable for various cell-based and biochemical assays. |
| Microdroplet Reactions with MS | Reactions occur in picoliter- to nanoliter-sized droplets, with products analyzed directly by mass spectrometry. nih.gov | Ultra-fast reaction times, minimal reagent consumption, high conversion rates. nih.govresearchgate.net |
| Cell-Free Expression Screening | Target proteins are synthesized in vitro and screened against compounds without using live cells. scienceopen.com | Rapid, avoids issues of cell permeability, allows screening against unstable or toxic targets. scienceopen.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the design and optimization of chemical compounds. nih.gov These technologies can identify complex patterns in chemical data that are not apparent to human researchers. researchgate.net
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com 3D-QSAR models, for example, analyze the three-dimensional properties of molecules to build robust predictive models of their biological activity, which can then be used to design new, more potent quinoline derivatives. mdpi.com ML models have also been developed to predict the most likely sites of reaction on a quinoline ring, guiding synthetic efforts with high accuracy. researchgate.net
Furthermore, generative AI models, such as Generative Adversarial Networks (GANs) combined with Reinforcement Learning (RL), are being used for de novo drug design. nih.govresearchgate.net These systems can "learn" the rules of chemical structure and desired properties to generate entirely new molecular structures that are optimized for a specific biological target. nih.gov
Table 3: AI and Machine Learning Applications in Quinoline Research
| AI/ML Model | Application | Example |
|---|---|---|
| Deep Neural Networks (DNNs) | Predict physicochemical properties and biological activities. nih.gov | Predicting the melting points of organic compounds from their molecular structure. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate molecular structure with biological activity to guide the design of more potent compounds. nih.gov | A 3D-QSAR model for quinoline-based anti-gastric cancer agents was used to design five new, more active compounds. mdpi.com |
| Generative Adversarial Networks (GANs) | De novo design of novel quinoline-based molecules with desired attributes. researchgate.net | Used in combination with Reinforcement Learning to generate molecules optimized for specific drug-like properties. nih.gov |
| Active Learning | Iteratively selects the most informative compounds for experimental testing to accelerate the discovery of active molecules. nih.gov | An active learning approach identified kinase inhibitors with nanomolar activity using 50 times fewer molecules than standard screening. nih.gov |
Development of Novel Synthetic Strategies for Complex Analogues
While classical methods like the Skraup and Friedländer syntheses form the historical basis for creating the quinoline scaffold, modern research focuses on developing more efficient, versatile, and environmentally friendly strategies to produce complex analogues. rsc.orgnih.gov
A significant area of advancement is the use of transition-metal catalysis for C-H bond activation. mdpi.com This allows for the direct functionalization of the quinoline core without the need for pre-functionalized starting materials. Catalysts based on rhodium, cobalt, and copper have been employed in oxidative annulation reactions to build the quinoline ring system with high efficiency and broad functional group tolerance. rsc.orgmdpi.comnih.gov Other novel approaches include:
One-pot and Cascade Reactions: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste. nih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound energy can dramatically shorten reaction times and improve yields compared to conventional heating. frontiersin.org
Novel Catalysts: Researchers are exploring the use of reusable solid acid catalysts and nanoparticles to facilitate quinoline synthesis under milder conditions. mdpi.comnih.gov
Table 4: Overview of Novel Synthetic Strategies for Quinoline Analogues
| Strategy | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Transition Metal-Catalyzed C-H Activation | Rhodium, Ruthenium, Cobalt, Copper catalysts. rsc.orgmdpi.com | High regioselectivity, broad functional group tolerance, atom economy. rsc.org |
| Aerobic Oxidative Cyclization | Copper-chloride salt under aerobic conditions. rsc.org | Efficient synthesis of specific derivatives like 2-trifluoromethylquinolines. rsc.org |
| Superacid Catalysis | Trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA). mdpi.com | High efficiency for constructing polysubstituted quinolines from vinylogous imines. mdpi.com |
| Ultrasound Irradiation | Ultrasound-assisted N-alkylation and condensation reactions. rsc.orgfrontiersin.org | Shortened reaction times, easy product isolation, and good-to-excellent yields. rsc.orgfrontiersin.org |
Exploration of New Biological Targets and Pathways for Quinoline Derivatives
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netnih.gov Research continues to uncover new biological targets and pathways where quinoline derivatives, including those related to this compound, may have a therapeutic impact.
In oncology, quinoline derivatives are being investigated as inhibitors of critical signaling pathways that drive tumor growth and survival. nih.govnih.gov Key targets include:
Receptor Tyrosine Kinases (RTKs): Such as c-Met, VEGFR, and EGFR, which are pivotal in regulating cell proliferation and angiogenesis. nih.gov Dual-target inhibitors that act on both EGFR and HER-2 are also being developed. rsc.org
Intracellular Kinases: The PI3K/AkT/mTOR pathway is a central regulator of cell survival, and quinoline-based molecules have been developed as dual PI3K/mTOR inhibitors. nih.gov Other targets include Pim-1 kinase and the pseudokinase ROR1, the latter being a promising target in triple-negative breast cancer. nih.govacs.org
Fibroblast Activation Protein (FAP): This protein is highly expressed in the stroma of many cancers, making it an attractive pan-tumor target. Quinoline-based FAP inhibitors (the "FAPI" series) are being developed for both PET imaging and targeted therapy. mdpi.com
Beyond cancer, quinoline derivatives are being designed to target proteins involved in other diseases, such as the Aβ peptide in Alzheimer's disease, where they can inhibit protein aggregation. nih.gov
Table 5: Selected Biological Targets for Quinoline Derivatives
| Target | Associated Pathway/Disease | Potential Application |
|---|---|---|
| c-Met, VEGF, EGF Receptors | Carcinogenic signaling (Ras/Raf/MEK, PI3K/AkT/mTOR). nih.gov | Anticancer therapy. nih.gov |
| Pim-1 Kinase | Cell cycle progression and apoptosis. nih.gov | Anticancer therapy (e.g., prostate cancer). nih.gov |
| ROR1 (Pseudokinase) | Oncogenic signaling in TNBC. acs.org | Treatment of triple-negative breast cancer. acs.org |
| Fibroblast Activation Protein (FAP) | Tumor microenvironment. mdpi.com | Pan-cancer imaging and therapy. mdpi.com |
| Aβ Peptide | Amyloid plaque formation. nih.gov | Alzheimer's Disease treatment. nih.gov |
Integration of In Silico and Experimental Approaches in Drug Discovery Research (Excluding Clinical Development)
The most effective modern drug discovery programs integrate computational (in silico) and laboratory (in vitro) methods in a cyclical workflow. researchgate.netnih.gov This multi-stage approach allows for the rational design of compounds and ensures that resources are focused on the most promising candidates, saving significant time and expense. tandfonline.comnih.gov
A typical integrated workflow for developing novel quinoline derivatives proceeds as follows:
Computational Design and Screening: The process starts with in silico techniques like 3D-QSAR and pharmacophore modeling to design a virtual library of quinoline compounds. tandfonline.commdpi.com This library is then subjected to virtual screening and docking simulations to identify candidates with the highest predicted binding affinity for a specific target. tandfonline.com ADMET properties are also predicted at this stage. ijprajournal.com
Chemical Synthesis: The highest-ranking virtual hits are then synthesized in the laboratory using advanced synthetic methods. researchgate.net
Experimental Evaluation: The newly synthesized compounds undergo in vitro biological evaluation, such as anti-proliferative assays against cancer cell lines or enzyme inhibition assays, to determine their actual activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis: The experimental results are rationalized using further computational analysis. Molecular dynamics (MD) simulations can elucidate the stability of the compound-protein complex and explain why certain structural modifications lead to increased or decreased activity. researchgate.netnih.gov
Iterative Refinement: The insights gained from the SAR analysis are fed back into the first step to design a new, improved generation of compounds for synthesis and testing. mdpi.com
This iterative cycle of design, synthesis, testing, and analysis allows for the progressive optimization of lead compounds. nih.gov
Green Chemistry Principles in Scalable Production and Purification
As promising quinoline-based compounds move towards larger-scale production, the principles of green chemistry become paramount. ijpsjournal.com Traditional synthesis methods often rely on hazardous chemicals, high temperatures, and generate significant waste, making them unsustainable and costly. nih.gov
The application of green chemistry aims to make the production of quinolines more environmentally benign and economically viable. nih.gov Key strategies include:
Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or designing solvent-free reaction conditions. ijpsjournal.com
Energy Efficiency: Using microwave and ultrasound-assisted synthesis to reduce energy consumption and dramatically shorten reaction times. nih.govzenodo.org
Atom Economy: Maximizing the incorporation of all materials from the starting reagents into the final product. This is often achieved through one-pot reactions and cascade processes that minimize intermediate purification steps and waste. nih.gov
Renewable Feedstocks: Exploring the use of plant-based starting materials, such as furfural, to replace petrochemicals. ijpsjournal.com
Catalysis: Employing reusable solid catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50, which can be easily separated from the reaction mixture and used again, reducing waste and cost. mdpi.com
These sustainable approaches are critical for enhancing the efficiency and environmental footprint of pharmaceutical synthesis. ijpsjournal.com
Q & A
Q. What are the optimized synthetic routes for 3-(Quinolin-5-yl)propanoic acid, and how can reaction conditions minimize by-product formation?
- Methodological Answer : The synthesis typically involves multicomponent reactions, such as coupling quinoline derivatives with acrylic acid precursors. For example, heating quinoline-5-carbaldehyde with malonic acid derivatives in ethanol at 80–100°C under reflux conditions can yield the target compound. Catalysts like piperidine (5–10 mol%) improve reaction efficiency by facilitating Knoevenagel condensation . To minimize by-products (e.g., dimerization or oxidation products), inert atmospheres (N₂/Ar) and controlled pH (neutral to mildly acidic) are recommended. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the quinoline aromatic protons (δ 8.5–9.0 ppm, multiplet) and the propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups; δ 12.0 ppm for COOH).
- ¹³C NMR : Peaks at δ 170–175 ppm confirm the carboxylic acid group, while quinoline carbons appear between δ 120–150 ppm.
- IR : Strong absorption at ~2500–3300 cm⁻¹ (COOH stretching) and ~1680 cm⁻¹ (C=O).
- MS (ESI+) : Molecular ion peak at m/z 229 [M+H]⁺ and fragmentation patterns consistent with quinoline ring cleavage .
Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (concentration range: 0.1–100 µM).
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the quinoline moiety influence the compound’s structure-activity relationship (SAR) in medicinal chemistry?
- Methodological Answer : The quinoline ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., topoisomerase II), while the propanoic acid chain improves solubility and hydrogen-bonding potential. Modifications to the quinoline C-2/C-8 positions (e.g., halogenation) increase steric bulk and target affinity. Computational docking (AutoDock Vina) and QSAR models (using descriptors like logP and polar surface area) validate these interactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?
- Methodological Answer :
- Dose-Dependency : Replicate assays across multiple concentrations (0.1–100 µM) to identify biphasic effects.
- Cell-Type Specificity : Test on primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. PBMCs).
- Mechanistic Studies : Use Western blotting (e.g., NF-κB, caspase-3) and RNA-seq to differentiate pathways. Contradictions may arise from off-target effects at higher doses .
Q. How can computational chemistry predict the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 susceptibility) and plasma protein binding (>90% predicted).
- Metabolite Identification : Quantum mechanics (Gaussian 09) simulates oxidation at the quinoline C-3 position, forming a hydroxylated derivative. Validate via in vitro liver microsomal assays .
Q. What experimental designs address low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate the sodium salt (solubility >50 mg/mL in PBS).
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) via emulsion-solvent evaporation. Characterize stability via dynamic light scattering (DLS) .
Q. How to analyze conflicting data on the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP for kinases) to distinguish direct inhibition from allosteric effects.
- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., GPCRs) to confirm pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
